molecular formula C8H12O2 B040844 (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde CAS No. 122571-34-0

(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde

Cat. No. B040844
CAS RN: 122571-34-0
M. Wt: 140.18 g/mol
InChI Key: VYDIEVNDQHMFLO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde (MOC) is a cyclic aldehyde that has been widely used in scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MOC is also known for its biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes.

Mechanism of Action

(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes. The mechanism of action of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells.
Biochemical and Physiological Effects:
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has several advantages for use in lab experiments. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is also a potent inhibitor of various enzymes, which makes it an important tool for studying the mechanisms of action of various biological processes. However, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has some limitations. It is a toxic compound and requires proper handling and disposal. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a relatively expensive compound, which limits its use in some experiments.

Future Directions

There are several future directions for the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde in scientific research. One potential direction is the development of new synthetic methods for the production of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Another potential direction is the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde as a probe to study the mechanisms of action of various biological processes. Additionally, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Finally, the biological activity of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be further studied to identify new targets for drug development.

Synthesis Methods

The synthesis of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2-methylcyclohexanone using a suitable oxidizing agent, such as chromic acid or potassium permanganate. Another method involves the reaction of 2-methylcyclohexanone with a mixture of sodium hypochlorite and acetic acid. The resulting product is then treated with sodium bisulfite to yield (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.

Scientific Research Applications

(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been used as a reagent in the synthesis of various materials, such as polymers and resins. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been used as a probe to study the mechanisms of action of various biological processes.

properties

CAS RN

122571-34-0

Product Name

(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,2S)-2-methyl-4-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7-/m0/s1

InChI Key

VYDIEVNDQHMFLO-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CC(=O)CC[C@H]1C=O

SMILES

CC1CC(=O)CCC1C=O

Canonical SMILES

CC1CC(=O)CCC1C=O

synonyms

Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, cis- (9CI)

Origin of Product

United States

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